REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:3][C:4](=[O:15])[N:5]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[N:6]=1.[CH3:16]C1NNC(=O)C=1.BrCCCC1C=CC=CC=1>>[CH3:1][C:2]1[CH2:3][C:4](=[O:15])[N:5]([CH2:7][CH2:8][CH2:9][C:10]2[CH:16]=[CH:14][CH:13]=[CH:12][CH:11]=2)[N:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1CC(N(N1)CCCCCCCC)=O
|
Name
|
|
Quantity
|
19.63 g
|
Type
|
reactant
|
Smiles
|
CC=1NNC(C1)=O
|
Name
|
|
Quantity
|
39.8 g
|
Type
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reactant
|
Smiles
|
BrCCCC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
CC=1CC(N(N1)CCCC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.4 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |